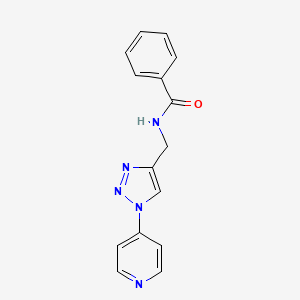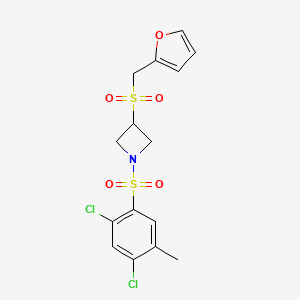![molecular formula C8H13N3O B2504751 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine CAS No. 1506822-54-3](/img/structure/B2504751.png)
2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and involves multiple steps. For instance, an efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines has been developed using the Mitsunobu reaction, followed by the removal of protective groups . This method highlights the importance of substituents in the arylamine moiety on the reaction outcome. Similarly, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, indicating a general approach to synthesizing 1,4-disubstituted 2-pyrrolidinones . These methods could potentially be adapted for the synthesis of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical and biological activity. The crystal structures of co-crystals involving pyridinyl ethane and alkoxybenzoic acids have been determined, showing that they are held together by hydrogen bonds . Although this does not directly describe this compound, it suggests that similar pyrimidine compounds could form stable crystal structures through hydrogen bonding.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary significantly depending on their substituents. For example, an unexpected nucleophilic substitution of a nitro group was observed during the Mitsunobu reaction of a related compound . This indicates that pyrimidine derivatives can undergo unexpected reactions under certain conditions, which could be relevant for the chemical reactions analysis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of trans-bis(pyrimidin-2-yl)-1,4-cyclohexanes and -1,2-ethanes have been studied, revealing that they exhibit nematic mesophases and, in some cases, smectic properties . Although the specific physical and chemical properties of this compound are not discussed, the properties of related compounds suggest that it may also exhibit unique mesomorphic behavior.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts have been utilized for the synthesis of pyranopyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical applications. These scaffolds have shown broad synthetic applications due to their bioavailability. A review covers the synthetic pathways employed for developing substituted pyranopyrimidine derivatives using diverse hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts. This comprehensive review highlights the application of these catalysts from 1992 to 2022, emphasizing the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).
Anticancer Applications
Pyrimidine derivatives, including structures related to 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine, are known for their anticancer activities. These compounds, especially in fused scaffolds, have demonstrated cell-killing effects through various mechanisms, indicating their potential to interact with different enzymes, targets, or receptors. The synthesis and biological activities of potential pyrimidine analogs have been extensively reviewed, providing insights into clinically approved pyrimidine-containing drugs and highlighting the broad-spectrum activities of pyrimidine analogs (JeelanBasha & Goudgaon, 2021).
Synthesis and Characterization for Anti-inflammatory Applications
Substituted tetrahydropyrimidine derivatives have shown potential for exhibiting in vitro anti-inflammatory activity. A study focused on the synthesis, characterization, and evaluation of these derivatives for anti-inflammatory effects. The compounds were synthesized through a novel procedure and screened for their activity, revealing potent anti-inflammatory effects, indicating the potential for these compounds in designing leads for anti-inflammatory activities (Gondkar, Deshmukh, & Chaudhari, 2013).
Eigenschaften
IUPAC Name |
2-[4-(methoxymethyl)pyrimidin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-6-7-3-5-10-8(11-7)2-4-9/h3,5H,2,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDISKHKDSDHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1506822-54-3 |
Source


|
| Record name | 2-[4-(methoxymethyl)pyrimidin-2-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)



![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)






